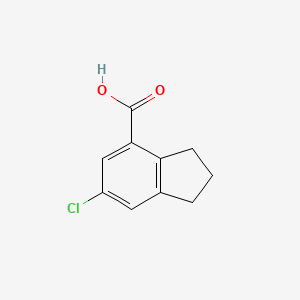

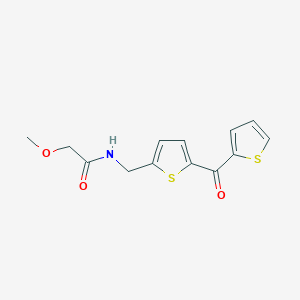

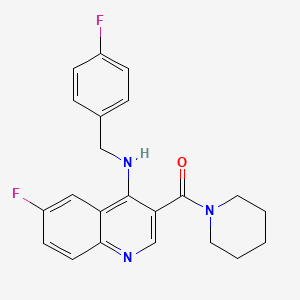

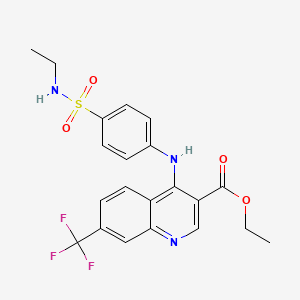

![molecular formula C17H12ClN3O3S B2881122 N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-4-nitro-benzamide CAS No. 303791-94-8](/img/structure/B2881122.png)

N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-4-nitro-benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-4-nitro-benzamide” is a complex organic compound. The thiazole moiety in this compound has been an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For instance, a group of researchers synthesized four N-acylated 2-amino-5-benzyl-1, 3-thiazoles by reacting 2-amino-5-R-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in the dioxane medium .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR and mass spectral data . The structure of the compound can be influenced by the substituents on the thiazole ring .Chemical Reactions Analysis

The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Aplicaciones Científicas De Investigación

Thiazolides: A Novel Class of Anti-Infective Drugs

Thiazolides, including compounds structurally related to N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-4-nitro-benzamide, have shown efficacy against a wide range of pathogens. For example, thiazolides exhibit broad-spectrum activity against helminths, protozoa, enteric bacteria, and viruses. These compounds are recognized for their versatility, targeting various intracellular parasites and viruses with significant effectiveness. The nitro group present in these molecules is critical for activity against anaerobic or microaerophilic parasites and bacteria. Interestingly, modifications such as replacing the nitro group with other functional groups have expanded the spectrum of activity of thiazolides, including action against proliferating mammalian cells through mechanisms like apoptosis induction (Hemphill, Müller, & Müller, 2012).

Antitumor Potential

Research into thiazolide derivatives has unveiled their potential as antitumor agents. Derivatives designed for biological stability and devoid of a nitro group demonstrated significant in vivo inhibitory effects on tumor growth. This underscores the therapeutic potential of thiazolides in cancer treatment, suggesting that specific structural modifications can enhance their bioactivity (Yoshida et al., 2005).

Mechanisms of Action and Structural Insights

The activity spectrum of thiazolides is notably broad, attributed to multiple mechanisms of action. For example, in microaerophilic bacteria and parasites, the reduction of the nitro group into a toxic intermediate is pivotal. Contrastingly, in mammalian cells, thiazolides trigger apoptosis, offering insights into their antiproliferative effects against certain cancers and intracellular pathogens. This dual mechanism highlights the therapeutic versatility of thiazolides and their derivatives, providing a foundation for developing novel treatments across a range of diseases (Esposito et al., 2005).

Synthesis and Evaluation for Antimicrobial Activity

Thiazole derivatives have been synthesized and evaluated for their antimicrobial activities, revealing potent action against a variety of bacterial and fungal strains. The antimicrobial properties of these compounds underscore their potential in addressing drug-resistant infections, showcasing the significance of thiazole scaffolding in drug design (Chawla, 2016).

Propiedades

IUPAC Name |

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O3S/c18-15-4-2-1-3-12(15)9-14-10-19-17(25-14)20-16(22)11-5-7-13(8-6-11)21(23)24/h1-8,10H,9H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSLAENAGGEWCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2881040.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide](/img/structure/B2881042.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2881050.png)

![N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B2881051.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2881055.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2881062.png)